Cas no 59337-81-4 (4-chlorothiophene-3-carboxylic acid)

4-クロロチオフェン-3-カルボン酸は、チオフェン骨格にクロロ基とカルボキシル基がそれぞれ4位と3位に導入された芳香族化合物です。分子式C5H3ClO2S、分子量162.59の白色~淡黄色結晶性固体で、有機合成中間体として重要な役割を果たします。特に医農薬品の合成において、チオフェン環の電子特性を活かした求電子置換反応やパラジウム触媒カップリング反応の基質として優れた反応性を示します。カルボキシル基の存在により、エステル化やアミド化など多様な誘導体合成が可能で、材料科学分野でも機能性分子の構築に利用されます。高い純度(通常98%以上)で供給可能なため、精密合成における再現性が要求される研究開発現場で重宝されます。

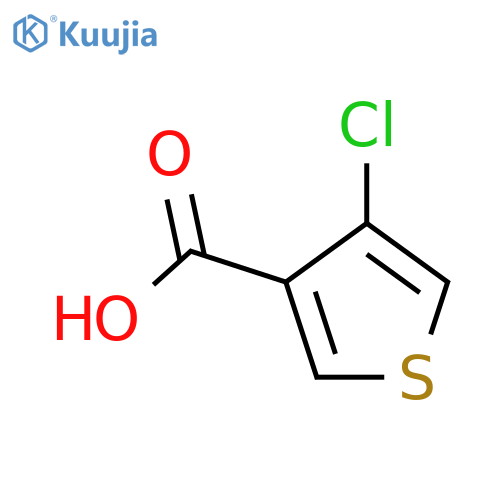

59337-81-4 structure

商品名:4-chlorothiophene-3-carboxylic acid

CAS番号:59337-81-4

MF:C5H3ClO2S

メガワット:162.594119310379

MDL:MFCD08695552

CID:339061

PubChem ID:13487920

4-chlorothiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenecarboxylic acid, 4-chloro-

- 4-chlorothiophene-3-carboxylic acid

- EN300-97857

- 4-Chlorothiophene-3-carboxylicacid

- AKOS000282017

- SCHEMBL8307343

- Z1198181367

- DTXSID70542003

- AT14983

- CS-0454002

- 59337-81-4

- QPYFNTQGFUWDDP-UHFFFAOYSA-N

-

- MDL: MFCD08695552

- インチ: InChI=1S/C5H3ClO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8)

- InChIKey: QPYFNTQGFUWDDP-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CSC=C1Cl)=O

計算された属性

- せいみつぶんしりょう: 161.95429

- どういたいしつりょう: 161.9542282g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 280.9±20.0 °C at 760 mmHg

- フラッシュポイント: 123.7±21.8 °C

- PSA: 37.3

- じょうきあつ: 0.0±0.6 mmHg at 25°C

4-chlorothiophene-3-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-chlorothiophene-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-97857-2.5g |

4-chlorothiophene-3-carboxylic acid |

59337-81-4 | 95% | 2.5g |

$1791.0 | 2024-05-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7690-100MG |

4-chlorothiophene-3-carboxylic acid |

59337-81-4 | 95% | 100MG |

¥ 990.00 | 2023-03-13 | |

| TRC | C611245-100mg |

4-chlorothiophene-3-carboxylic acid |

59337-81-4 | 100mg |

$ 320.00 | 2022-06-06 | ||

| TRC | C611245-50mg |

4-chlorothiophene-3-carboxylic acid |

59337-81-4 | 50mg |

$ 210.00 | 2022-06-06 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7690-10G |

4-chlorothiophene-3-carboxylic acid |

59337-81-4 | 95% | 10g |

¥ 16,995.00 | 2023-03-13 | |

| Enamine | EN300-97857-0.1g |

4-chlorothiophene-3-carboxylic acid |

59337-81-4 | 95% | 0.1g |

$317.0 | 2024-05-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7690-250MG |

4-chlorothiophene-3-carboxylic acid |

59337-81-4 | 95% | 250MG |

¥ 1,584.00 | 2023-03-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7690-1G |

4-chlorothiophene-3-carboxylic acid |

59337-81-4 | 95% | 1g |

¥ 3,946.00 | 2023-03-13 | |

| eNovation Chemicals LLC | D542429-5g |

4-chlorothiophene-3-carboxylic acid |

59337-81-4 | 95% | 5g |

$2400 | 2024-08-03 | |

| Enamine | EN300-97857-5g |

4-chlorothiophene-3-carboxylic acid |

59337-81-4 | 95% | 5g |

$2650.0 | 2023-09-01 |

4-chlorothiophene-3-carboxylic acid 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

59337-81-4 (4-chlorothiophene-3-carboxylic acid) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:59337-81-4)4-chlorothiophene-3-carboxylic acid

清らかである:99%

はかる:10g

価格 ($):2156.0